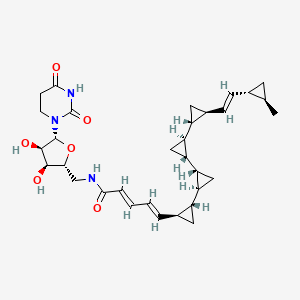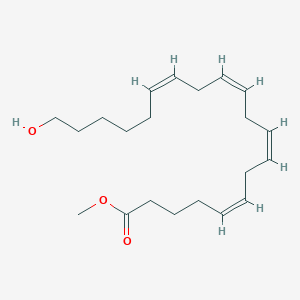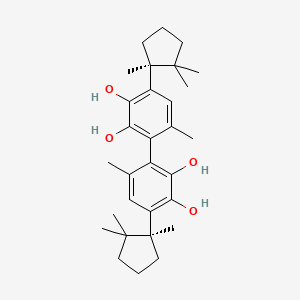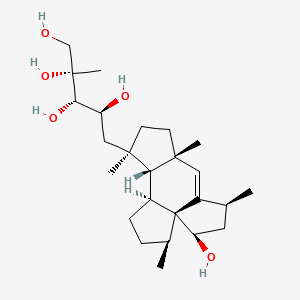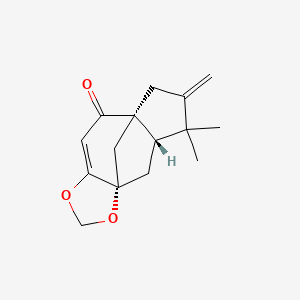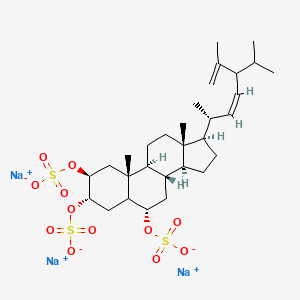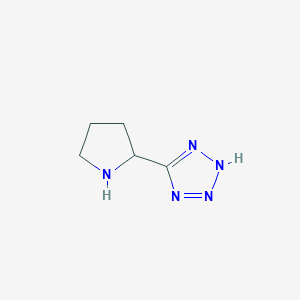
5-(Pyrrolidin-2-yl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole involves multiple steps starting from readily available precursors. A notable method for synthesizing this compound includes amide formation, dehydration, cyclozation, and deprotection steps, as demonstrated in the preparation of (S)-5-Pyrrolidin-2-yl-1H-tetrazole from Cbz-L-proline, which is further purified by recrystallization. The structure of the synthesized compound is confirmed through NMR spectroscopy (Hong Wei, 2012).
Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-2-yl)-2H-tetrazole is characterized by its tetrazole ring attached to a pyrrolidinyl group. This structural motif contributes to its reactivity and interaction with various substrates. Detailed structural analysis is often conducted using spectroscopic techniques like NMR and sometimes through X-ray crystallography, providing insight into its three-dimensional conformation and electronic environment.
Chemical Reactions and Properties
5-(Pyrrolidin-2-yl)-2H-tetrazole functions as a catalyst in various chemical transformations. Its utility in organocatalysis is highlighted by its ability to catalyze aldol reactions under environmentally benign conditions, showcasing good stereoselectivities and conversion efficiencies (O. Bortolini et al., 2012). Additionally, its application in the asymmetric Biginelli reaction emphasizes the relationship between catalyst structure and catalytic activity, offering a pathway to synthesize derivatives with significant yields and enantiomeric excesses (Y. Wu et al., 2009).
Applications De Recherche Scientifique
Organocatalysis
5-(Pyrrolidin-2-yl)tetrazole has been extensively utilized in organocatalytic processes. For instance, it has been functionalized on silica and used in environmentally friendly continuous-flow aldol reactions, exhibiting good stereoselectivities and high conversion efficiencies (Bortolini et al., 2012). Additionally, this compound has demonstrated superior enantioselectivity in aldol reactions compared to other organocatalysts (Tong et al., 2008).
Synthesis and Catalysis
Various chiral substituted 5-(pyrrolidin-2-yl)tetrazoles have been synthesized and evaluated for their catalytic activity, particularly in the asymmetric Biginelli reaction (Wu et al., 2009). A DFT study also explored its role in the asymmetric Michael addition of carbonyl compounds to nitroalkenes, explaining its stereoselectivity and reactivity enhancement (Arnó et al., 2007).
DNA-Binding and Antioxidant Properties
Copper complexes of pyridyl–tetrazole ligands, including variants of 5-(pyrrolidin-2-yl)-2H-tetrazole, have been studied for their DNA-binding and antioxidant properties. These complexes show avid binding to calf thymus DNA and possess significant antioxidant activities (Reddy et al., 2016).
Polymer Frameworks and Crystal Structure
The compound has been used in the formation of unique polymer frameworks and crystal structures. For instance, its role in creating two-dimensional five- and six-connected nets through hydrogen bonding has been documented (Rizk et al., 2005).
Antifungal Activity
In the medical field, derivatives of 5-(pyrrolidin-2-yl)tetrazole have been synthesized to assess their antifungal activity against Candida albicans, showing promise as antifungal agents (Łukowska-Chojnacka et al., 2019).
Photophysical Investigation
The compound also finds application in photophysical studies. For example, its role in the color tuning of iridium tetrazolate complexes has been investigated, demonstrating its impact on the emission properties of these complexes (Stagni et al., 2008).
Application in Flow Reactors
5-(Pyrrolidin-2-yl)tetrazole has been used in flow reactors for asymmetric aldol reactions. Its incorporation into a monolithic column has shown improved efficiency and productivity under flow conditions (Greco et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-pyrrolidin-2-yl-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-2-yl)-2H-tetrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[2H-1-benzopyran-2,2'-bicyclo[3.1.1]heptane]-8-carboxaldehyde,3,4-dihydro-5,7-dihydroxy-6',6'-dimethyl-6-(3-methyl-1-oxobutyl)-,(1'R,2R,5'S)-](/img/structure/B1246348.png)
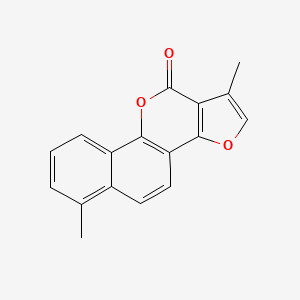

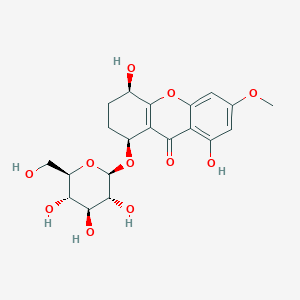
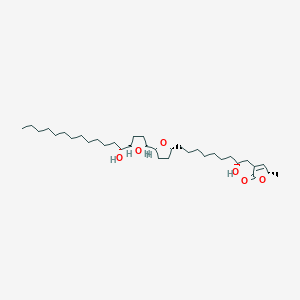

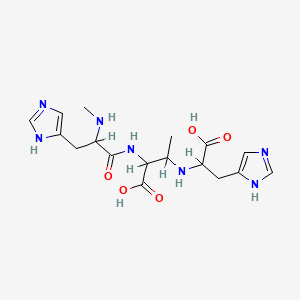
![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)
